molecular formula C6H12S3 B1268093 Allyl propyl trisulfide CAS No. 33922-73-5

Allyl propyl trisulfide

Cat. No. B1268093
CAS RN: 33922-73-5
M. Wt: 180.4 g/mol
InChI Key: IXJMGVJLUBBAQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl propyl trisulfide and related sulfides can involve methods such as phase transfer catalysis. For instance, the synthesis of diallyl trisulfide, which shares a similar synthesis pathway, utilizes allyl chloride, sodium thiosulfate, and sodium sulfide in the presence of a phase transfer catalyst, tetrabutyl ammonium bromide. This method has shown that the yield of the sulfide increases with the amount of allyl chloride used and that the reaction time can be significantly reduced to 4 hours with the aid of the catalyst, achieving a yield increase up to 45% (Zhang Shu-jun, 2011).

Molecular Structure Analysis

The conformational properties of asymmetrically substituted sulfides, including diallyl trisulfide, were analyzed through Raman spectroscopy. This analysis revealed that in both liquid and solid states, the allyl groups tend to adopt a gauche conformation, where the sulfur atoms and the terminal vinyl carbons form specific dihedral angles. For diallyl trisulfide, a near-cis S-S rotational conformer exists, indicating the unique structural characteristics of trisulfides (Devlin, M., Barany, G., & Levin, I. W., 1990).

Chemical Reactions and Properties

The chemical reactions involving allyl sulfides, such as allylation and alkylation, demonstrate the reactivity of these compounds. Diallyl disulfide and diallyl trisulfide, for example, can transfer allyl side chains to low molecular weight thiols, showcasing their potential in bioactive phytochemical applications. This behavior underscores the chemical versatility and reactivity of allyl sulfides in various organic transformations (Kasi Viswanatharaju Ruddraraju et al., 2017).

Physical Properties Analysis

The physical properties, such as the boiling point, melting point, and solubility, of this compound contribute to its application in food flavoring and preservation. While specific data on this compound were not directly available, related compounds exhibit low solubility in water and high volatility, which are significant in their use in culinary and industrial applications.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other compounds and its stability under various conditions, are essential for its application in food science and potentially in pharmacology. Its ability to undergo reactions such as sulfenylation and allylation highlights its utility in synthesizing complex organic molecules. The compound's interactions with biological molecules can be inferred from studies on related allyl sulfides, which have shown to affect enzymes involved in detoxification processes, suggesting a potential for beneficial health effects (Fukao, T., Hosono, T., Misawa, S., Seki, T., & Ariga, T., 2004).

Scientific Research Applications

1. Anticarcinogenic Properties Allyl propyl trisulfide, along with other organosulfur compounds from garlic and onions, has shown inhibitory effects on benzo[a]pyrene-induced neoplasia in the mouse forestomach and lung. This study highlights the importance of allyl groups in these compounds for their anticarcinogenic properties (Sparnins, Bárány, & Wattenberg, 1988).

2. Synthesis Techniques Research has been conducted on the synthesis of diallyl trisulfide, closely related to this compound, using phase transfer catalysis. This provides insights into efficient synthetic methods for producing these sulfur compounds (Zhang, 2011).

3. Bioactive Phytochemical Applications Allyl sulfides, including this compound, are found in garlic and onions. They have been shown to transfer allyl side chains to low molecular weight thiols, indicating their role as bioactive phytochemicals with potential therapeutic applications (Ruddraraju, Parsons, Lewis, & Gates, 2017).

4. Conformational Properties The conformational properties of asymmetrical sulfides like diallyl trisulfide, closely related to this compound, have been studied through solid and liquid phase Raman spectra. Understanding these properties can inform their application in various scientific fields (Devlin, Bárány, & Levin, 1990).

5. Polymerization Applications Allyl sulfide, including structures similar to this compound, has been used in stress relaxation via addition-fragmentation chain transfer in thiol-ene photopolymerization. This demonstrates its potential application in the development of low-stress polymer networks (Kloxin, Scott, & Bowman, 2009).

6. Therapeutic Potential Allyl trisulfides, including those with structures like this compound, have demonstrated therapeutic potential. For instance, their thermochemical transformation in Allium species contributes to health promotion and antithrombotic agents (Nishimura, Takahashi, Wijaya, Satoh, & Ariga, 2000).

7. Mechanisms in Cancer Inhibition Garlic-derived allyl sulfides, such as diallyl trisulfide, have shown effectiveness in inhibiting skin cancer progression through mechanisms like ROS induction and apoptosis, indicating similar potential for this compound (Wang, Pao, Lin, & Sheen, 2012).

8. Interaction with Cellular Proteins Alk(en)yl trisulfides have been studied for their interaction with cellular proteins like microtubules, demonstrating anticancer effects through cell cycle arrest. These findings could be relevant to this compound (Hosono et al., 2008).

properties

IUPAC Name

1-(prop-2-enyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMGVJLUBBAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335472
Record name allyl propyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33922-73-5
Record name Allyl propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allyl propyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL PROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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